molecular formula C16H20ClFN2O B4959331 N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide

N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B4959331
M. Wt: 310.79 g/mol
InChI Key: FCVUMOSDOGUHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, also known as ABT-594, is a potent analgesic compound that has been extensively studied for its potential use in the treatment of chronic pain. ABT-594 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to produce analgesic effects through modulation of the central nervous system.

Mechanism of Action

The analgesic effects of N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide are thought to be mediated through activation of nicotinic acetylcholine receptors in the central nervous system. N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been shown to selectively activate alpha4beta2 and alpha6beta2 nicotinic acetylcholine receptors, which are thought to play a key role in the modulation of pain sensation.
Biochemical and Physiological Effects:
N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide produces a variety of biochemical and physiological effects in the central nervous system. Studies have shown that N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide increases the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are thought to play a role in the modulation of pain sensation. In addition, N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been shown to produce a variety of physiological effects, including changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has several advantages for use in scientific research. It is a potent and selective agonist of nicotinic acetylcholine receptors, making it a valuable tool for studying the role of these receptors in pain modulation. In addition, N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been shown to produce potent analgesic effects in animal models of chronic pain, making it a promising candidate for the development of new analgesic drugs. However, there are also limitations to the use of N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide in scientific research, including the potential for side effects and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide and its potential use in the treatment of chronic pain. One area of research is the development of new analogs of N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide that may have improved potency and selectivity for nicotinic acetylcholine receptors. Another area of research is the investigation of the mechanisms underlying the analgesic effects of N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, including the role of specific neurotransmitters and receptors. Finally, clinical trials are needed to determine the safety and efficacy of N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide in humans, and to assess its potential as a treatment for chronic pain.

Synthesis Methods

The synthesis of N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-chloro-6-fluorobenzylamine with allyl isocyanate to form the corresponding urea derivative. This compound is then reacted with piperidine-4-carboxylic acid to form the final product, N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide. The synthesis of N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of chronic pain. Studies have shown that N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide produces potent analgesic effects in animal models of neuropathic and inflammatory pain. In addition, N-allyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been shown to produce antinociceptive effects in humans, suggesting that it may be a promising candidate for the treatment of chronic pain in humans.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O/c1-2-8-19-16(21)12-6-9-20(10-7-12)11-13-14(17)4-3-5-15(13)18/h2-5,12H,1,6-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVUMOSDOGUHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide

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